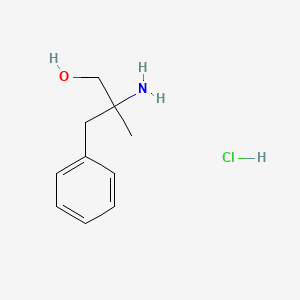

2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride

Descripción general

Descripción

2-Amino-2-methyl-3-phenylpropan-1-ol hydrochloride (AMPPC) is an organic compound and a derivative of amphetamine. It is a white crystalline solid with a melting point of approximately 180 °C. AMPPC has been extensively studied for its potential applications in the fields of medicine, pharmacology, and biochemistry. It has been used in a variety of laboratory experiments, including those related to drug metabolism, receptor binding, and enzyme kinetics.

Aplicaciones Científicas De Investigación

2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride has been used in a variety of scientific research applications. It has been used to study the metabolism and pharmacokinetics of amphetamine-like drugs, as well as to study the binding of amphetamine-like drugs to their corresponding receptors. It has also been used in studies of enzyme kinetics, as well as in the development of new compounds for use in drug discovery.

Mecanismo De Acción

2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride acts as an agonist at the dopamine transporter, resulting in increased levels of dopamine in the brain. It also acts as an agonist at the serotonin transporter, resulting in increased serotonin levels. In addition, 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride binds to the norepinephrine transporter, resulting in increased levels of norepinephrine in the brain.

Biochemical and Physiological Effects

2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase alertness and focus, as well as to increase energy levels. It has also been shown to increase heart rate and blood pressure, as well as to increase the release of neurotransmitters such as dopamine and norepinephrine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is relatively inexpensive. In addition, its effects can be easily measured and monitored. However, there are some limitations to using 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride in laboratory experiments. It is not water soluble, so it cannot be used in aqueous solutions. In addition, its effects may not be as potent as those of other amphetamine-like compounds.

Direcciones Futuras

There are a number of potential future directions for research involving 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride. One potential direction is to investigate its effects on learning and memory. Another potential direction is to explore its potential use in the treatment of attention deficit hyperactivity disorder (ADHD). Additionally, further research into its potential use in the treatment of depression and anxiety is warranted. Finally, further research into its potential use as an appetite suppressant or weight-loss aid could be beneficial.

Métodos De Síntesis

2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride can be synthesized by a variety of methods. The most common is the reductive amination of 3-phenylpropan-1-ol with ammonium chloride. This reaction yields a mixture of the hydrochloride and the hydrobromide salts of the compound. The hydrochloride salt is then isolated by recrystallization from an aqueous solution.

Propiedades

IUPAC Name |

2-amino-2-methyl-3-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(11,8-12)7-9-5-3-2-4-6-9;/h2-6,12H,7-8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQVGIGHHOQORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00982776 | |

| Record name | 2-Amino-2-methyl-3-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00982776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-phenylalaninol hydrochloride | |

CAS RN |

64230-72-4 | |

| Record name | 1-Propanol, 2-amino-2-methyl-3-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064230724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-methyl-3-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00982776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B6597913.png)

![4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N'-[1-(4-methyl-3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B6597945.png)

![4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzene-1-sulfonyl fluoride](/img/structure/B6597953.png)

![2-[1-(carboxymethyl)cycloheptyl]acetic acid](/img/structure/B6597959.png)

![tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate](/img/structure/B6597962.png)